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Compound of Interest

Compound Name: (R)-BRD3731

Cat. No.: B2667888 Get Quote

(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme

in various cellular signaling pathways. This guide provides a comparative analysis of the cross-

reactivity of (R)-BRD3731 with other kinases, offering researchers, scientists, and drug

development professionals objective data to evaluate its performance against alternative

inhibitors. While comprehensive kinome-wide screening data for (R)-BRD3731 is not publicly

available, this guide summarizes the known selectivity and compares it with other well-

characterized GSK3 inhibitors.

Data Presentation: Quantitative Kinase Inhibition
The following table summarizes the inhibitory activity of (R)-BRD3731 and comparator

compounds against their primary targets and other kinases. The data highlights the selectivity

of these inhibitors.
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Compound
Target
Kinase

IC50 / Kd
Off-Target
Kinase

IC50 / %
Inhibition

Fold
Selectivity
(GSK3α/GS
K3β)

(R)-BRD3731 GSK3β
IC50: 1.05

µM[1]
GSK3α

IC50: 6.7

µM[1]
~6.4

BRD3731 GSK3β
IC50: 15

nM[2][3]
GSK3α

IC50: 215

nM[2]
~14

BRD0705 GSK3α IC50: 66 nM GSK3β IC50: 515 nM

0.13

(GSK3β/GSK

3α)

CDK2
IC50: 6.87

µM

CDK3
IC50: 9.74

µM

CDK5
IC50: 9.20

µM

CHIR-99021 GSK3β IC50: 6.7 nM GSK3α IC50: 10 nM ~1.5

Over 20 other

kinases

>500-fold

less potent

45 other

enzymes/rec

eptors

>800-fold

less potent

Note: A lower IC50 value indicates higher potency. Fold selectivity is calculated as IC50(off-

target)/IC50(target). For BRD0705, selectivity is shown for GSK3β relative to its primary target,

GSK3α.

Experimental Protocols
1. KINOMEscan® Competition Binding Assay
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The KINOMEscan® platform (DiscoverX) is a high-throughput method to profile the interaction

of a test compound against a large panel of kinases. The assay is based on a competitive

binding format.

Principle: The assay measures the ability of a test compound to compete with a proprietary,

immobilized ligand for the active site of a DNA-tagged kinase. The amount of kinase bound

to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction

in the amount of bound kinase in the presence of the test compound indicates an interaction.

Methodology:

Immobilization: An active-site directed ligand is biotinylated and immobilized on

streptavidin-coated magnetic beads.

Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound

(at a specified concentration, e.g., 10 µM) are combined in a binding buffer.

Incubation: The reaction is incubated at room temperature with shaking for a defined

period (e.g., 1 hour) to allow for equilibrium to be reached.

Washing: The beads are washed to remove unbound kinase and test compound.

Elution: The bound kinase is eluted from the beads.

Quantification: The amount of eluted kinase is measured by qPCR using primers specific

for the DNA tag.

Data Analysis: The results are typically reported as "percent of control," where a lower

percentage indicates a stronger interaction between the test compound and the kinase.

2. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Biochemical assays directly measure the enzymatic activity of a kinase and the effect of an

inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the

amount of ADP produced during a kinase reaction.
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Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and

then the remaining ATP is depleted. In the second step, the ADP generated is converted

back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The

luminescent signal is proportional to the amount of ADP produced and thus to the kinase

activity.

Methodology:

Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various

concentrations) are incubated in a kinase reaction buffer.

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP.

ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which

contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin

mixture.

Luminescence Measurement: The luminescence is measured using a luminometer.

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase

activity by 50%, is determined by plotting the luminescence signal against the inhibitor

concentration.

Visualizations
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KINOMEscan® Experimental Workflow

Preparation of Reagents:
- DNA-tagged kinase

- Immobilized ligand (on beads)
- Test compound

Binding Reaction:
Combine kinase, ligand-beads,

and test compound

Incubation:
Allow binding to reach equilibrium

Washing:
Remove unbound components

Elution:
Release bound kinase from beads

Quantification:
Measure kinase levels via qPCR of DNA tag

Data Analysis:
Calculate % of control

Click to download full resolution via product page

Caption: KINOMEscan® Experimental Workflow.
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Simplified GSK3 Signaling Pathway
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Caption: Simplified Wnt/β-catenin Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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